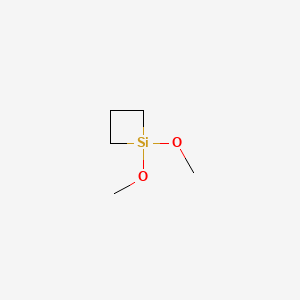
2-(2-(Trifluoromethyl)phenyl)acetohydrazide
Descripción general
Descripción
2-(2-(Trifluoromethyl)phenyl)acetohydrazide is a useful research compound. Its molecular formula is C9H9F3N2O and its molecular weight is 218.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Corrosion Inhibition
One prominent application of derivatives closely related to 2-(2-(Trifluoromethyl)phenyl)acetohydrazide is in the field of corrosion inhibition. For instance, the study by Nahlé et al. (2021) focuses on the ecological corrosion inhibitors for mild steel in acidic solutions. They investigated the efficacy of triazole derivative corrosion inhibitors, where this compound could potentially serve a similar function due to its structural similarities with the compounds studied. These inhibitors showed high efficiency, highlighting their potential role in protecting metals from corrosion in industrial settings (Nahlé et al., 2021).
Anticancer Activity
In pharmacological research, derivatives of this compound have been synthesized and evaluated for their anticancer activities. Studies like the one conducted by Shaharyar et al. (2016), demonstrate the synthesis of benzimidazole derivatives, including structures related to this compound, which showed promising anticonvulsant and anticancer properties. This indicates the compound's potential in contributing to the development of new therapeutic agents against cancer (Shaharyar et al., 2016).
Antimicrobial and Antifungal Activities
Compounds synthesized from this compound derivatives have been assessed for their antimicrobial and antifungal properties. The research conducted by Ebrahimipour et al. (2014) on a mixed-ligand copper(II) complex derived from a related hydrazone Schiff base ligand showcased significant antibacterial and antifungal activities. Such findings suggest the potential of this compound and its derivatives in developing new antimicrobial agents (Ebrahimipour et al., 2014).
Lipase and α-Glucosidase Inhibition
In a study by Bekircan et al. (2015), novel heterocyclic compounds derived from this compound were synthesized and investigated for their lipase and α-glucosidase inhibitory activities. This research highlights the potential application of these compounds in treating diseases related to lipid metabolism and diabetes, showing promising results in inhibiting enzymes relevant to these conditions (Bekircan et al., 2015).
Propiedades
IUPAC Name |
2-[2-(trifluoromethyl)phenyl]acetohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2O/c10-9(11,12)7-4-2-1-3-6(7)5-8(15)14-13/h1-4H,5,13H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOBZDLZRQWTFBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)NN)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40650407 | |
| Record name | 2-[2-(Trifluoromethyl)phenyl]acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40650407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
428507-91-9 | |
| Record name | 2-[2-(Trifluoromethyl)phenyl]acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40650407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Propanenitrile, 3-[[2-(acetyloxy)ethyl][4-[[6-(methylsulfonyl)-2-benzothiazolyl]azo]phenyl]amino]-](/img/structure/B1615155.png)




![Ethanesulfonyl fluoride, 2-[1-[difluoro[(trifluoroethenyl)oxy]methyl]-1,2,2,2-tetrafluoroethoxy]-1,1,2,2-tetrafluoro-, polymer with tetrafluoroethene](/img/structure/B1615163.png)




![1,6-Bis{[(tert-butylperoxy)carbonyl]oxy}hexane](/img/structure/B1615170.png)



